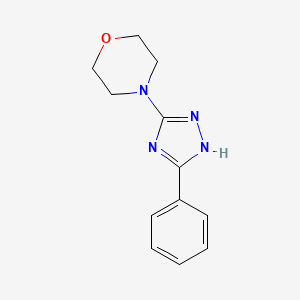![molecular formula C15H15N3O2 B7561144 N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)
N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide, commonly known as "FMIPA" is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Aplicaciones Científicas De Investigación
FMIPA has potential applications in scientific research due to its unique chemical structure and potential therapeutic properties. Research has shown that FMIPA has the ability to inhibit certain enzymes, which may have implications for the treatment of various diseases. Additionally, FMIPA has been shown to have potential anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of FMIPA is not fully understood. However, research has shown that FMIPA may inhibit certain enzymes, which may have implications for the treatment of various diseases. Additionally, FMIPA has been shown to have potential anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Research has shown that FMIPA has potential anti-inflammatory and anti-cancer properties. FMIPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FMIPA has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMIPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Additionally, FMIPA has potential therapeutic properties, which may have implications for the treatment of various diseases. However, there are limitations to the use of FMIPA in lab experiments. The mechanism of action of FMIPA is not fully understood, and further research is needed to fully understand its potential therapeutic properties.
Direcciones Futuras
There are several future directions for the research of FMIPA. One potential direction is to further investigate the mechanism of action of FMIPA. Additionally, research could focus on the potential therapeutic properties of FMIPA for the treatment of various diseases. Further research could also investigate the potential side effects of FMIPA and its safety for human use. Finally, research could focus on the development of new compounds based on the chemical structure of FMIPA with potential therapeutic properties.
Conclusion:
In conclusion, FMIPA is a chemical compound with potential applications in scientific research. Its unique chemical structure and potential therapeutic properties have gained attention in the scientific community. Further research is needed to fully understand the mechanism of action and potential therapeutic properties of FMIPA. However, the potential for FMIPA to be used in the treatment of various diseases makes it an exciting area of research for the future.
Métodos De Síntesis
FMIPA can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of FMIPA is a complex process that requires skilled professionals and specialized equipment. One of the most common methods for synthesizing FMIPA is through the reaction of 2-furyl methyl ketone and 2-aminopyridine followed by the addition of carboxylic acid. This process results in the formation of FMIPA as a white solid.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(9-13-6-4-8-20-13)16-15(19)14-10-12-5-2-3-7-18(12)17-14/h2-8,10-11H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCHOFBOVIKORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=NN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)



![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)
![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)


![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)

